molecular formula C27H29Cl3N2O2 B5532259 N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide

Cat. No.: B5532259
M. Wt: 519.9 g/mol
InChI Key: GUVMIALCGOIODZ-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide is a complex organic compound with a unique structure that includes a benzylamino group, a trichloroethyl group, and a pentoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable precursor to form the benzylamino group.

    Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced through a reaction involving trichloroacetyl chloride and the benzylamino intermediate.

    Coupling with the Pentoxyphenyl Group: The final step involves coupling the trichloroethyl-benzylamino intermediate with 4-(4-pentoxyphenyl)benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, while the trichloroethyl group can enhance the compound’s binding affinity. The pentoxyphenyl group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl3N2O2/c1-2-3-7-18-34-24-16-14-22(15-17-24)21-10-12-23(13-11-21)25(33)32-26(27(28,29)30)31-19-20-8-5-4-6-9-20/h4-6,8-17,26,31H,2-3,7,18-19H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVMIALCGOIODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(C(Cl)(Cl)Cl)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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